Venritidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Venritidine is a chemical compound known for its therapeutic properties, particularly in the treatment of gastric and duodenal ulcers. It belongs to the class of histamine H2-receptor antagonists, which work by reducing the amount of acid produced in the stomach. This compound has been studied extensively for its efficacy and safety in medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Venritidine involves several key steps. One common method starts with the Mannich reaction of tricyclo[2.2.1.0(2,6)]hept-3-ylamine hydrochloride with 2-furanylmethanol and paraformaldehyde in ethanol, yielding 5-(tricyclo[2.2.1.0(2,6)]hept-3-ylamino)methyl-2-furanyl methanol. This intermediate is then reacted with 2-mercaptoethylamine in the presence of concentrated hydrochloric acid to form 2-[[[5-[(tricyclo[2.2.1.0(2,6)]hept-3-ylamino)methyl]-2-furanyl]methyl]thio]etheneamine. The final step involves the conversion of this compound with 1,1-bis(methylthio)-2-nitroethene in isopropyl alcohol at 70°C to produce this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Venritidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert nitro groups in this compound to amines.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are typical.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Venritidine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying histamine H2-receptor antagonists.

Biology: Investigated for its effects on cellular processes related to acid secretion.

Medicine: Extensively used in the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

Industry: Employed in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Venritidine exerts its effects by competitively inhibiting the action of histamine at the histamine H2 receptors found in gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, gastric volume, and hydrogen ion concentration. The reduction in acid secretion helps in the healing of ulcers and relief of symptoms associated with acid-related disorders .

Comparison with Similar Compounds

Ranitidine: Another histamine H2-receptor antagonist with a similar mechanism of action but different chemical structure.

Cimetidine: The first H2-receptor antagonist discovered, with a different side effect profile.

Famotidine: A more potent H2-receptor antagonist with a longer duration of action.

Uniqueness of Venritidine: this compound is unique in its specific chemical structure, which provides a balance between efficacy and safety. Its pharmacokinetic properties, such as absorption and metabolism, differ from other H2-receptor antagonists, making it a valuable option in certain clinical scenarios.

Properties

CAS No. |

93064-63-2 |

|---|---|

Molecular Formula |

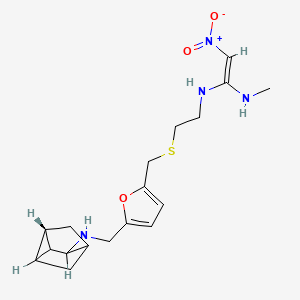

C18H26N4O3S |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(Z)-1-N-methyl-2-nitro-1-N'-[2-[[5-[[[(1S)-3-tricyclo[2.2.1.02,6]heptanyl]amino]methyl]furan-2-yl]methylsulfanyl]ethyl]ethene-1,1-diamine |

InChI |

InChI=1S/C18H26N4O3S/c1-19-16(9-22(23)24)20-4-5-26-10-13-3-2-12(25-13)8-21-18-11-6-14-15(7-11)17(14)18/h2-3,9,11,14-15,17-21H,4-8,10H2,1H3/b16-9-/t11?,14-,15?,17?,18?/m0/s1 |

InChI Key |

NIEBFIZWKXFMDD-QHWXWCTLSA-N |

SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CNC2C3CC4C2C4C3 |

Isomeric SMILES |

CN/C(=C/[N+](=O)[O-])/NCCSCC1=CC=C(O1)CNC2C3C[C@@H]4C2C4C3 |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CNC2C3CC4C2C4C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.